2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
CAS No.: 303998-14-3
Cat. No.: VC6946280
Molecular Formula: C17H11F3N2O2S
Molecular Weight: 364.34
* For research use only. Not for human or veterinary use.
![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide - 303998-14-3](/images/structure/VC6946280.png)
Specification
CAS No. | 303998-14-3 |
---|---|
Molecular Formula | C17H11F3N2O2S |
Molecular Weight | 364.34 |
IUPAC Name | 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C17H11F3N2O2S/c18-17(19,20)24-13-8-6-12(7-9-13)21-15(23)14-10-25-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23) |
Standard InChI Key | AEHKXOXHDLMKQM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with a phenyl group and at the 4-position with a carboxamide moiety linked to a 4-(trifluoromethoxy)phenyl group. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₁F₃N₂O₂S | |
Molecular Weight | 364.34 g/mol | |
CAS Registry Number | Not publicly disclosed | |
IUPAC Name | 2-Phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
The trifluoromethoxy (–OCF₃) group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-fluorinated analogs.
Spectroscopic Characterization
While detailed spectral data for this specific compound are unavailable, related thiazole-4-carboxamides exhibit distinctive features:
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¹H NMR: Thiazole protons resonate at δ 7.8–8.6 ppm, while aromatic protons from substituents appear between δ 7.2–7.9 ppm .
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¹³C NMR: The thiazole ring carbons typically show signals at δ 160–170 ppm, with carboxamide carbonyls near δ 165 ppm.
Synthesis and Optimization
Synthetic Routes
The synthesis follows a multi-step protocol common to thiazole-carboxamides:
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Thiazole Ring Formation:
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Carboxamide Coupling:
Representative Reaction Scheme:
Yield Optimization
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Solvent Systems: Dimethylacetamide (DMAC) improves reaction efficiency for analogous thiadiazole syntheses (yields up to 77%) .
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Catalysts: Copper acetate (Cu(OAc)₂) enhances coupling reactions in related thioamide syntheses .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for the compound are scarce, but predictive models and analogs suggest:
Property | Predicted Value | Method/Source |
---|---|---|
logP (Octanol-Water) | 4.6–5.2 | Comparative analysis |
Aqueous Solubility | <1 µg/mL (25°C) | QSPR models |
Melting Point | 180–190°C (decomposes) | Analog data |
The high logP indicates significant lipophilicity, aligning with the trifluoromethoxy group’s hydrophobicity.
Stability Profile
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